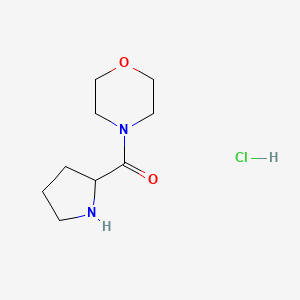

4-L-Prolylmorpholine hydrochloride

Description

Historical Development of Related Proline and Morpholine (B109124) Scaffolds in Chemical Research

The scientific journeys of proline and morpholine began on separate paths, each becoming a cornerstone in its own right before their eventual combination in chimeric structures like 4-L-prolylmorpholine.

Proline , a unique proteinogenic amino acid, was first isolated in 1900 by Richard Willstätter during his work on N-methylproline. wikipedia.org A year later, Emil Fischer isolated it from casein and also accomplished its synthesis. wikipedia.org The name "proline" is derived from pyrrolidine (B122466), the five-membered ring that defines its structure. wikipedia.org For decades, its role was primarily understood in the context of protein structure. However, a pivotal moment in proline's history came in the 1970s with the discovery of the Hajos–Parrish–Eder–Sauer–Wiechert reaction, which demonstrated that L-proline could act as an efficient and highly stereoselective catalyst for intramolecular aldol (B89426) reactions. wikipedia.orgacs.org This discovery laid the groundwork for the entire field of organocatalysis, showcasing proline as a "micro-aldolase" and an environmentally benign catalyst. acs.orgscripps.edu This catalytic prowess stems from its ability to form enamine intermediates, a mechanism shared with natural aldolase (B8822740) enzymes. acs.org

Morpholine , a heterocycle containing both an amine and an ether functional group, was first named by Ludwig Knorr, who incorrectly believed it was part of the morphine structure. wikipedia.org Its utility in medicinal chemistry has become widespread due to its favorable physicochemical properties and synthetic accessibility. nih.govnih.gov The morpholine ring is now recognized as a "privileged structure" because its incorporation into molecules can significantly improve pharmacokinetic properties, such as solubility and metabolic stability. nih.govbiosynce.com A vast number of drugs across various therapeutic areas contain the morpholine moiety, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgnih.gov Its widespread use is a testament to the decades of research that have established it as a reliable building block for enhancing the drug-like characteristics of bioactive compounds. nih.govsci-hub.se

The convergence of these two scaffolds in compounds like 4-L-prolylmorpholine hydrochloride is a logical progression, aiming to marry the conformational control of proline with the advantageous pharmacological profile of morpholine.

Conformational Significance of the L-Proline Moiety in Peptide Mimetics

The L-proline residue is unique among the 20 common amino acids due to its cyclic side chain, which is fused to the backbone nitrogen atom. nih.govnih.gov This structural feature imposes significant conformational rigidity, a property that is highly valuable in the design of peptide mimetics—molecules that mimic the structure and function of natural peptides.

The key conformational aspects of the L-proline moiety include:

Backbone Dihedral Angle (Φ): The fusion of the side chain to the backbone amine restricts the main chain dihedral angle ϕ to a narrow range, typically around -65°. nih.gov This reduces the conformational flexibility of the peptide chain, which can be advantageous for locking a molecule into a bioactive conformation.

Cis-Trans Isomerization: The peptide bond preceding a proline residue (the Xaa-Pro bond) has a relatively low energy barrier between the cis and trans conformations compared to other peptide bonds. sigmaaldrich.com This allows for a significant population of the cis isomer, a feature that is often critical for the specific turns and folds in protein structures. nih.gov The ability to influence or constrain this equilibrium is a key strategy in peptidomimetic design.

Ring Puckering: The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations, known as Cγ-endo (down) and Cγ-exo (up). nih.govnih.gov This puckering is coupled to the cis-trans isomerism of the preceding peptide bond. nih.govbiorxiv.org For instance, a cis peptide bond strongly favors a down puckering of the proline ring. nih.gov This interplay provides a subtle yet powerful mechanism for controlling local peptide shape.

By introducing proline or its analogs into a peptide sequence, chemists can induce specific turns or helical structures, such as the poly-L-proline type II (PPII) helix. unmc.edu This pre-organization of the molecular structure can lead to enhanced binding affinity for biological targets by reducing the entropic penalty of binding. unmc.edu The rigid fold of polyproline peptides, where torsion angles are constrained, results in the characteristic PPII-helix secondary structure. embopress.org Therefore, the proline scaffold serves as a powerful tool for creating structurally defined and potent peptide mimetics.

Role of the Morpholine Ring in Modulating Molecular Interactions and Biological Systems

The key roles of the morpholine ring are summarized below:

| Feature | Description | Impact on Molecular Interactions and Biological Systems |

| Polarity & Solubility | The presence of the oxygen atom increases polarity and the capacity for hydrogen bonding. The nitrogen atom is a weak base. biosynce.comnih.gov | Enhances aqueous solubility, which is crucial for drug absorption and distribution in the body. The pKa value is often in a range that improves permeability across the blood-brain barrier. nih.govnih.gov |

| Hydrogen Bond Acceptor | The oxygen atom in the ring can act as a hydrogen bond acceptor in interactions with biological targets like proteins and enzymes. nih.govacs.org | Contributes to the binding affinity and potency of the molecule by forming specific, favorable interactions within a receptor's binding site. ijprems.come3s-conferences.org |

| Metabolic Stability | The morpholine ring is generally stable to metabolic degradation. nih.gov | Improves the pharmacokinetic profile of a drug by increasing its half-life and bioavailability. It can be oxidized into non-toxic derivatives. nih.gov |

| Structural Scaffold | The chair-like conformation of the morpholine ring serves as a rigid scaffold to which other chemical groups can be attached. biosynce.com | Helps to correctly position other pharmacophoric elements for optimal interaction with a biological target. nih.govnih.gov |

| Hydrophobic Interactions | The ring itself, while polar, can participate in hydrophobic or van der Waals interactions within a binding pocket. nih.govacs.org | Contributes to the overall binding energy and specificity of the drug-receptor interaction. youtube.com |

The morpholine moiety is often incorporated into lead compounds to fine-tune their biological activity and pharmacokinetic properties. biosynce.com It can enhance potency, improve solubility, and confer desirable drug-like characteristics, justifying its classification as a privileged scaffold in medicinal chemistry. nih.gov Its presence in drugs like the antibiotic Linezolid and the anticancer agent Gefitinib highlights its importance and versatility. wikipedia.orgbiosynce.com

Overview of Research Trajectories for 4-L-Prolylmorpholine Hydrochloride and its Analogues

Research into compounds that combine the proline scaffold with other functional groups, including heterocyclic amines like morpholine, is an active area of investigation. The primary goal is to create novel molecules with precisely controlled three-dimensional structures and tailored biological activities.

Studies on analogues often focus on several key areas:

Peptidomimetic and Scaffold Design: Proline derivatives are frequently used as scaffolds to build more complex molecules. For example, cis-4-amino-L-proline has been used as a scaffold to synthesize constrained cyclic analogues of endomorphin-2, a peptide with opioid activity. nih.gov By modifying the stereochemistry of other residues attached to the proline-based scaffold, researchers were able to modulate the affinity and activity at opioid receptors. nih.gov

Catalysis: While L-proline itself is a renowned organocatalyst, research also explores how derivatives might alter catalytic activity or selectivity in reactions like aldol or Mannich condensations. wikipedia.org

Biological Activity Screening: Novel prolyl-heterocyclic compounds are often screened against a variety of biological targets. The morpholine moiety is known to interact with targets such as kinases, and its combination with proline could lead to new inhibitors. acs.orge3s-conferences.org For instance, research on KRAS G12C inhibitors has explored fused morpholine rings as part of the molecular structure to improve potency and drug-like properties. acs.org Similarly, analogues of the tripeptide Pro-Leu-Gly-NH2 (PLG), where proline was replaced with other heterocyclic amino acids, have been synthesized to evaluate their effects on dopamine (B1211576) receptor binding. nih.gov

The research trajectory for 4-L-prolylmorpholine hydrochloride and its analogues is thus situated at the intersection of peptidomimetic design, organocatalysis, and medicinal chemistry. The synthesis and evaluation of these compounds aim to leverage the distinct structural and physicochemical advantages of both the proline and morpholine components to create molecules with novel and potentially useful properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

morpholin-4-yl(pyrrolidin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11;/h8,10H,1-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYDWZRQXLECCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCOCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements

Stereoselective Synthesis of 4-L-Prolylmorpholine Hydrochloride

The creation of 4-L-Prolylmorpholine hydrochloride necessitates a high degree of stereochemical precision, as the biological and chemical properties of such molecules are intrinsically tied to their three-dimensional structure. Stereoselective synthesis ensures that the desired isomers are formed preferentially. The key challenges lie in integrating the chiral L-proline moiety and controlling the stereochemistry during the functionalization or formation of the morpholine (B109124) ring. nih.govnih.gov Methodologies often commence from readily available chiral precursors, such as derivatives of L-proline or other amino acids like L-serine, to build the morpholine or prolyl scaffold with a defined stereochemistry. nih.govnih.govmdpi.com

The integration of the L-proline unit is a critical step where the chirality of the final compound is often established. A primary strategy involves starting with L-proline itself or its derivatives, which belong to the "chiral pool." mdpi.com This approach leverages the natural chirality of the starting material to construct more complex molecules. mdpi.com

Several asymmetric synthetic methods have been developed to create substituted proline derivatives, which can then be coupled with morpholine. nih.govorganic-chemistry.org These methods include:

Alkylation of Proline Enolates: This classic strategy involves the deprotonation of an N-protected proline derivative to form a chiral enolate, which then reacts with an electrophile. The stereochemical outcome is directed by the existing chiral center. nih.gov

1,3-Dipolar Cycloaddition: Azomethine ylides generated from imino esters can undergo [3+2] cycloaddition reactions with dipolarophiles to construct the pyrrolidine (B122466) ring of proline with a high degree of regio- and diastereoselectivity. uow.edu.au

Michael Addition: The conjugate addition of nucleophiles to chiral acceptors, such as α,β-unsaturated systems attached to a chiral auxiliary, can be used to form the carbon skeleton of proline derivatives with excellent stereocontrol. uow.edu.au

Organocatalysis: L-proline and its derivatives are themselves powerful organocatalysts, a field that has provided numerous methods for asymmetric synthesis. researchgate.net These catalyzed reactions, such as aldol (B89426) and Mannich reactions, can be used to create chiral building blocks for proline analogues. researchgate.net

These approaches underscore the versatility chemists have at their disposal to ensure the L-configuration of the proline moiety is correctly installed. organic-chemistry.orguow.edu.au

Controlling the stereochemistry of the morpholine ring is equally important, especially when it contains additional substituents. Research on morpholine-based scaffolds has led to methods for their stereoselective synthesis. One effective approach involves a polymer-supported synthesis starting from immobilized, protected amino acids like serine or threonine. nih.gov After N-alkylation and N-acylation on the solid phase, the molecule is cleaved from the resin, which induces cyclization to form the morpholine ring. The inclusion of a reducing agent like triethylsilane during cleavage can lead to the stereoselective formation of the saturated morpholine ring with a specific configuration at the newly formed stereocenter. nih.gov

Novel Coupling and Derivatization Methodologies

The formation of the amide bond linking the L-proline carboxyl group to the morpholine nitrogen is a pivotal step in the synthesis of 4-L-Prolylmorpholine hydrochloride. Following the successful construction of the core structure, derivatization reactions can be employed to generate a library of analogues for further research.

The formation of the amide bond between a carboxylic acid (L-proline) and a secondary amine (morpholine) requires the activation of the carboxyl group. researchgate.net This is typically achieved using a variety of peptide coupling reagents that convert the carboxylic acid into a more reactive intermediate, facilitating the nucleophilic attack by the amine. researchgate.netluxembourg-bio.com

The choice of coupling reagent is critical to ensure high yield, minimize side reactions, and prevent racemization of the chiral center in L-proline. luxembourg-bio.compeptide.com Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.compeptide.com To suppress racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. peptide.com

Uronium/Aminium Salts: Reagents such as HBTU, TBTU, and HATU are highly efficient and lead to rapid coupling with minimal racemization. peptide.com They react with the carboxylic acid to form an activated ester in situ. luxembourg-bio.com

Phosphonium Salts: Reagents like BOP and PyBOP are also very effective, particularly for sterically hindered couplings. luxembourg-bio.compeptide.com However, the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA) from BOP necessitates careful handling. peptide.com

Interactive Table: Common Peptide Coupling Reagents

| Reagent Class | Example Reagent | Abbreviation | Key Characteristics | Ref. |

|---|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Inexpensive; byproduct (DCU) is insoluble in many solvents. | luxembourg-bio.compeptide.com |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble reagent and byproduct, allowing for easy removal by aqueous extraction. | peptide.com |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Very efficient, fast reaction times, low racemization. | peptide.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Highly effective, minimal racemization; forms carcinogenic byproduct (HMPA). | peptide.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Similar to BOP but considered safer as it does not produce HMPA. | luxembourg-bio.com |

Once the 4-L-Prolylmorpholine core is assembled, post-synthetic modification (PSM) emerges as a powerful strategy for generating analogues. researchgate.netnih.gov PSM refers to the chemical transformation of functional groups on an already assembled molecule. researchgate.net This approach allows for the introduction of diverse functionalities that might not be compatible with the initial synthesis conditions. nih.gov

For the 4-L-Prolylmorpholine scaffold, functionalization could occur at several positions, provided suitable functional handles are incorporated during the initial synthesis. For instance:

On the Proline Ring: If a proline derivative with an additional functional group (e.g., a hydroxyl or amino group, such as 4-hydroxyproline) is used, this group can be further modified. organic-chemistry.org

On the Morpholine Ring: The morpholine ring can be synthesized with functional groups that can later be altered. Studies have shown that such functionalization is possible without losing the core structural framework. nih.gov

On the Proline Nitrogen: While the proline nitrogen is part of the amide bond, modifications are less common at this position post-synthesis. However, starting with different N-substituted proline derivatives is a viable route to analogues.

These modifications enable the creation of a library of related compounds, allowing for the systematic exploration of structure-activity relationships. nih.gov

Green Chemistry Principles and Sustainable Synthesis Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov The synthesis of 4-L-Prolylmorpholine hydrochloride can be optimized using these principles.

Key green chemistry approaches applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a primary goal. nih.gov Some organocatalytic reactions involving proline derivatives have been successfully performed in water. researchgate.net

Catalysis: The use of catalysts, rather than stoichiometric reagents, reduces waste. Organocatalysis, which uses small organic molecules like proline, is an inherently green technology. researchgate.netnih.gov Natural, biodegradable catalysts, such as citric acid from lemon juice, have also been employed for related syntheses. nih.gov

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly reduce solvent waste and improve efficiency. nih.gov A one-pot method for amide bond formation that avoids traditional coupling reagents by using a thioester intermediate has been reported as a green alternative. nih.gov

The efficiency of a green synthesis can be quantified using metrics like Atom Economy and the Environmental Factor (E-Factor), which measures the amount of waste produced per unit of product. nih.gov

Interactive Table: Green Chemistry Metrics for a Model Reaction

| Metric | Definition | Ideal Value | Example Finding | Ref. |

|---|---|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | High atom economy (e.g., 93.49%) indicates most reactant atoms are in the final product. | nih.gov |

| E-Factor (Environmental Factor) | Total weight of waste / Weight of product | 0 | A low E-Factor (e.g., 0.1) signifies very little waste generation. | nih.gov |

By integrating these principles, the synthesis of 4-L-Prolylmorpholine hydrochloride can be made more sustainable, safer, and more cost-effective. researchgate.net

Scale-Up Considerations for Research Material Production

The transition from laboratory-scale synthesis of 4-L-Prolylmorpholine hydrochloride to the production of larger quantities suitable for extensive research necessitates a thorough evaluation of the synthetic process from a chemical engineering perspective. Key considerations include the selection of starting materials, optimization of reaction conditions, and the implementation of efficient and scalable purification methods. The primary synthetic route involves the coupling of L-proline, a readily available amino acid, with morpholine, followed by conversion to the hydrochloride salt.

A common laboratory approach for forming the amide bond between L-proline and morpholine involves the use of coupling agents. However, for larger scale production, a more cost-effective and atom-economical approach is often preferred. One such method is the conversion of N-protected L-proline to its acid chloride, followed by reaction with morpholine. The protecting group is then removed, and the hydrochloride salt is formed.

Key Challenges in Scale-Up:

Exothermic Reactions: The formation of the acid chloride and the subsequent amidation reaction are often exothermic. Careful control of temperature through appropriate reactor design and cooling systems is critical to prevent side reactions and ensure product quality and safety.

Reagent Stoichiometry and Addition: Precise control over the molar ratios of reactants and the rate of addition is crucial on a larger scale to maximize yield and minimize the formation of impurities.

Mixing Efficiency: Ensuring homogenous mixing in large reaction vessels is essential for maintaining consistent reaction kinetics and temperature distribution.

Work-up and Product Isolation: The transition from laboratory techniques like rotary evaporation and column chromatography to industrial methods such as crystallization, filtration, and drying requires significant process development to ensure high purity and yield.

Solvent Selection and Recovery: The choice of solvents must balance reaction performance with cost, safety, and environmental impact. Implementing solvent recovery and recycling systems is often a key aspect of a sustainable and cost-effective scale-up process.

The following data tables illustrate a hypothetical comparison of a laboratory-scale synthesis with a scaled-up batch for the production of 4-L-Prolylmorpholine hydrochloride, highlighting the adjustments and outcomes associated with increasing the production volume.

Table 1: Comparison of Reaction Parameters for Laboratory vs. Scale-Up Production

| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |

|---|---|---|---|

| L-Proline Input | 10.0 g | 1.0 kg | Sourcing of bulk material with consistent purity. |

| Morpholine | 1.1 equivalents | 1.05 equivalents | Tighter control of stoichiometry to minimize excess and side reactions. |

| Activating Agent | Thionyl Chloride (1.2 eq) | Thionyl Chloride (1.1 eq) | Cost and safe handling of corrosive reagents in large quantities. |

| Solvent | Dichloromethane (DCM) | Toluene | Shift to a higher boiling, less environmentally harmful solvent. |

| Reaction Temperature | 0 °C to 25 °C | 5 °C to 15 °C | Improved cooling capacity to manage exotherm in a larger volume. |

| Reaction Time | 4 hours | 8 hours | Longer reaction and processing times due to scale. |

| Work-up Procedure | Aqueous wash, drying, evaporation | Anti-solvent crystallization | Development of a robust crystallization process for purification. |

| Product Isolation | Filtration | Centrifugation and vacuum drying | Efficient solid-liquid separation and drying at scale. |

Table 2: Product Yield and Purity Comparison

| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |

|---|---|---|---|

| Theoretical Yield | 17.7 g | 1.77 kg | Based on L-proline as the limiting reagent. |

| Actual Yield | 14.5 g (82%) | 1.38 kg (78%) | Yield optimization through process control. |

| Purity (by HPLC) | >99% | >98.5% | Establishing acceptable purity limits for the research material. |

| Residual Solvent | <0.1% | <0.5% | Meeting specifications for residual solvents through efficient drying. |

| Appearance | White crystalline solid | White to off-white crystalline solid | Consistent physical properties of the final product. |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Characterization for Conformational and Stereochemical Insights

Spectroscopic methods are invaluable for probing the molecule's structure in solution, providing insights into its dynamic conformational landscape.

NMR spectroscopy is a powerful tool for determining the solution-state conformation of molecules like 4-L-Prolylmorpholine hydrochloride. A detailed analysis of ¹H and ¹³C NMR spectra would be the first step. Key parameters such as chemical shifts, coupling constants (³J), and Nuclear Overhauser Effects (NOEs) would provide critical information.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 4-L-Prolylmorpholine hydrochloride (Major Conformer in D₂O)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pro-α-CH | ~4.0-4.2 | ~60-62 |

| Pro-β-CH₂ | ~2.0-2.2 | ~30-32 |

| Pro-γ-CH₂ | ~1.8-2.0 | ~24-26 |

| Pro-δ-CH₂ | ~3.3-3.5 | ~47-49 |

| Morpholine-CH₂ (adjacent to N) | ~3.5-3.8 | ~50-53 |

| Morpholine-CH₂ (adjacent to O) | ~3.8-4.0 | ~66-68 |

| Pro-C=O | - | ~170-173 |

Note: This table is illustrative and not based on experimental data for the specific compound.

Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are highly sensitive to the stereochemical features of a molecule. For 4-L-Prolylmorpholine hydrochloride, the L-configuration of the proline moiety would give rise to characteristic CD signals. The sign and magnitude of the Cotton effects in the electronic CD spectrum, particularly the n→π* transition of the amide chromophore around 220 nm, can provide insights into the secondary structure and the puckering of the proline ring.

Comparison of the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods (like Density Functional Theory, DFT) would allow for a more detailed conformational analysis and confirmation of the absolute configuration.

Crystallographic Studies of 4-L-Prolylmorpholine Hydrochloride and its Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of 4-L-Prolylmorpholine hydrochloride would provide precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the proline and morpholine (B109124) rings and the geometry of the amide bond.

The crystal structure would also elucidate the packing of the molecules in the crystal lattice and the network of intermolecular interactions, such as hydrogen bonds involving the hydrochloride counter-ion and the carbonyl oxygen. At present, no public entry for the crystal structure of 4-L-Prolylmorpholine hydrochloride exists in the Cambridge Structural Database (CSD).

Table 2: Illustrative Crystallographic Data for a Hypothetical Proline Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Note: This table is for illustrative purposes only and does not represent data for the target compound.

Conformational Landscape and Dynamic Behavior in Solution and Solid State

The conformational landscape of 4-L-Prolylmorpholine hydrochloride is expected to be influenced by the puckering of the five-membered proline ring (which can adopt "up" or "down" pucker conformations), the chair or boat conformation of the six-membered morpholine ring, and the aforementioned cis-trans isomerization of the prolyl-amide bond.

In solution, the molecule likely exists as an equilibrium of different conformers, and the experimental NMR and CD data would reflect a population-weighted average of these states. In the solid state, the molecule is "frozen" in a single conformation, which may or may not be the most stable conformation in solution.

Mechanistic Investigations of Molecular and Cellular Interactions

Elucidation of Specific Receptor Binding Mechanisms and Affinity Profiling

No specific studies detailing the receptor binding mechanisms or affinity profile of 4-L-Prolylmorpholine hydrochloride could be identified. Research in this area would typically involve screening the compound against a panel of receptors to determine its binding affinity (often expressed as Ki or IC50 values) and to identify primary and secondary molecular targets. Without such studies, the specific receptors through which this compound might exert its effects remain unknown.

Enzyme Inhibition/Activation Kinetics and Specificity Profiling

There is no available information on the enzyme inhibition or activation kinetics of 4-L-Prolylmorpholine hydrochloride. A kinetic analysis would be necessary to determine the compound's mode of action on any target enzymes, including whether it acts as a competitive, non-competitive, or uncompetitive inhibitor. Furthermore, specificity profiling against a range of enzymes would be required to understand its selectivity.

Modulation of Intracellular Signaling Pathways: Mechanistic Interrogation

The impact of 4-L-Prolylmorpholine hydrochloride on intracellular signaling pathways has not been documented in the available literature. Mechanistic interrogation in this context would involve cellular assays to monitor the activity of key signaling molecules (e.g., kinases, second messengers) following treatment with the compound. This would elucidate the downstream consequences of its interaction with any primary targets.

Ligand-Target Interactions: Biophysical Characterization (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical characterization of the interaction between 4-L-Prolylmorpholine hydrochloride and its potential biological targets using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) has not been reported. These methods provide quantitative data on the binding affinity, stoichiometry, and thermodynamics of ligand-target interactions, offering a deeper understanding of the molecular recognition process.

Cellular Uptake and Subcellular Localization Studies: Mechanistic Perspectives

There are no published studies on the cellular uptake and subcellular localization of 4-L-Prolylmorpholine hydrochloride. Such investigations are crucial for understanding how the compound enters cells and where it accumulates, which in turn influences its biological activity and potential mechanisms of action.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Proline Ring Modifications on Molecular Interactions and Activity Profiles

The proline ring, a five-membered cyclic amino acid, imparts significant conformational rigidity to the molecule. Modifications to this ring can profoundly influence how the compound interacts with its biological targets. The structural effects of proline modification are often categorized by a combination of steric and stereoelectronic effects. nih.gov

Potential modifications to the proline ring and their hypothesized effects are outlined below:

| Modification Site | Type of Modification | Potential Impact on Activity |

| C4-Position | Introduction of fluorine (e.g., 4,4-difluoroproline) | May alter the ring pucker and the activation barrier for cis-trans isomerism of the amide bond, potentially impacting binding kinetics. nih.gov |

| C4-Position | Introduction of a hydroxyl group (e.g., hydroxyproline) | Can introduce new hydrogen bonding opportunities and influence ring conformation, potentially increasing binding affinity. nih.gov |

| Ring Size | Expansion or contraction of the ring (e.g., azetidine-2-carboxylic acid) | Would significantly alter the geometry and flexibility of the molecule, likely leading to a substantial change in target interaction. |

These modifications highlight the sensitivity of molecular activity to the subtle conformational changes induced by substitutions on the proline ring.

Role of Morpholine (B109124) Substituents in Modulating Binding and Mechanistic Activity

The morpholine ring is a common motif in medicinal chemistry, often introduced to improve the physicochemical properties of a molecule, such as solubility and metabolic stability. nih.govnih.gov In many bioactive compounds, the morpholine moiety is not merely a passive solubilizing group but can actively participate in binding interactions. nih.govsci-hub.se

In the context of 4-L-Prolylmorpholine hydrochloride, the morpholine ring can engage in various non-covalent interactions. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, being a weak base, can be protonated at physiological pH, allowing for ionic interactions. nih.gov The ring itself, with its chair-like conformation, can fit into hydrophobic pockets of a target protein. nih.govacs.org

The introduction of substituents on the morpholine ring can modulate its binding and activity in several ways:

Steric Effects : Bulky substituents can create steric hindrance, preventing the molecule from fitting into a binding site, or conversely, they can provide additional van der Waals interactions if the pocket is large enough.

Electronic Effects : Electron-donating or electron-withdrawing groups can alter the basicity of the morpholine nitrogen and the hydrogen bond accepting capacity of the oxygen, thereby fine-tuning the binding interactions.

Introduction of New Functional Groups : Adding functional groups like hydroxyls, amines, or halogens can create new opportunities for hydrogen bonding, ionic interactions, or halogen bonding, potentially increasing binding affinity and selectivity.

Influence of Chiral Centers on Stereoselectivity and Target Affinity

Chirality is a fundamental aspect of molecular recognition in biological systems. 4-L-Prolylmorpholine hydrochloride possesses two chiral centers: one at the alpha-carbon of the proline residue and the other at the C4 position of the proline ring where the morpholine is attached. The specific three-dimensional arrangement of atoms, or stereochemistry, at these centers is critical for its biological activity.

Biological targets, such as enzymes and receptors, are themselves chiral and will therefore interact differently with different stereoisomers of a ligand. This phenomenon is known as stereoselectivity. It is highly probable that only one stereoisomer of 4-L-Prolylmorpholine hydrochloride will exhibit the desired biological activity, while the others may be less active or even have undesirable off-target effects.

The L-configuration of the proline moiety is a common feature in many biologically active peptides and small molecules. This specific configuration orients the morpholine group in a particular spatial arrangement relative to the carboxyl group (or in this case, the amide bond to the morpholine). Changing from the L- to the D-proline enantiomer would result in a mirror-image orientation of the morpholine substituent, which would likely lead to a significant loss or alteration of activity due to a mismatch with the chiral binding site.

Rational Design Principles for Analogues of 4-L-Prolylmorpholine Hydrochloride

Rational drug design aims to develop new compounds with improved potency, selectivity, and pharmacokinetic properties based on an understanding of the target structure and the SAR of lead compounds. For 4-L-Prolylmorpholine hydrochloride, several rational design principles can be applied to create novel analogues.

One common strategy is scaffold hopping , where the proline or morpholine ring is replaced by another cyclic structure that maintains the key binding interactions but may offer improved properties. For example, the morpholine ring could be replaced with a piperazine, piperidine, or thiomorpholine (B91149) ring to explore the impact of different heteroatoms and ring flexibilities.

Another approach is functional group modification . Based on the hypothesized interactions, specific functional groups can be introduced to enhance binding. For example, if a hydrogen bond is suspected between the morpholine oxygen and the target, analogues with a sulfone group (in a thiomorpholine dioxide scaffold) could be synthesized to explore the effect of a stronger hydrogen bond acceptor.

Structure-based design , if the biological target of 4-L-Prolylmorpholine hydrochloride is known and its three-dimensional structure has been determined, can be a powerful tool. Molecular docking simulations could be used to predict how different analogues would bind to the target, allowing for the prioritization of synthetic efforts on the most promising candidates.

The following table summarizes some rational design strategies for analogues of 4-L-Prolylmorpholine hydrochloride:

| Design Strategy | Example Modification | Rationale |

| Scaffold Hopping | Replace morpholine with thiomorpholine | To investigate the effect of replacing the oxygen heteroatom with sulfur on binding and physicochemical properties. |

| Functional Group Modification | Add a methyl group to the morpholine ring | To probe for hydrophobic pockets in the binding site and improve metabolic stability. |

| Conformational Constraint | Introduce a double bond in the proline ring | To reduce conformational flexibility and lock the molecule into a more active conformation. |

| Bioisosteric Replacement | Replace the amide carbonyl with a tetrazole | To mimic the electronic properties of the carbonyl while potentially improving metabolic stability and cell permeability. |

The design of novel analogues should also consider synthetic feasibility to ensure that the designed compounds can be efficiently prepared for biological evaluation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. frontiersin.orgnih.gov

For a series of 4-L-Prolylmorpholine hydrochloride analogues, a QSAR study would typically involve the following steps:

Data Set Preparation : A series of analogues would be synthesized and their biological activities measured under standardized conditions.

Descriptor Calculation : A wide range of molecular descriptors would be calculated for each analogue, including constitutional, topological, geometric, and electronic descriptors.

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a model that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation : The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A QSAR study on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives revealed that descriptors related to polarization, dipole moment, lipophilicity, and molecular size were significant in predicting their antioxidant activity. pensoft.net A similar approach for 4-L-Prolylmorpholine hydrochloride analogues could identify the critical physicochemical properties driving their activity.

The insights gained from a QSAR model can be used to:

Predict the activity of virtual compounds before they are synthesized.

Guide the design of new analogues with enhanced potency.

Provide a better understanding of the mechanism of action at a molecular level.

For instance, if a QSAR model indicates that a high dipole moment is favorable for activity, new analogues could be designed with polar functional groups to increase their dipole moment.

Applications in Chemical Biology Research and Beyond

Application in the Development of Affinity Ligands for Biological Systems

The development of affinity ligands is crucial for the purification and characterization of proteins and other biomolecules. Affinity chromatography, a powerful technique in proteomics, relies on the specific interaction between a ligand immobilized on a solid support and its target protein. nih.gov The 4-L-Prolylmorpholine scaffold is a promising candidate for the development of such affinity ligands.

The L-proline component can participate in specific interactions with protein binding pockets, particularly those that recognize proline-rich motifs. The morpholine (B109124) ring, with its potential for hydrogen bonding and its favorable solubility profile, can further enhance binding affinity and specificity. researchgate.net By immobilizing 4-L-Prolylmorpholine or its derivatives onto a chromatography resin, it is possible to create a stationary phase for the selective capture of proteins that bind to this scaffold. This approach is particularly valuable for the isolation of low-abundance proteins that may be difficult to purify using traditional methods.

Key Features for Affinity Ligand Development:

| Feature | Contribution of 4-L-Prolylmorpholine |

| Specificity | The defined stereochemistry of L-proline and the specific conformation of the morpholine ring can lead to highly selective interactions with target proteins. |

| Stability | The chemical stability of the proline and morpholine rings ensures the robustness of the affinity matrix during purification processes. |

| Versatility | The scaffold can be readily modified to optimize binding affinity and to attach it to various solid supports. |

Role as a Chiral Building Block in Asymmetric Synthesis Research

The L-proline moiety in 4-L-Prolylmorpholine hydrochloride makes it a valuable chiral building block in asymmetric synthesis. L-proline itself is often referred to as the "simplest enzyme" due to its remarkable ability to catalyze a wide range of asymmetric reactions with high enantioselectivity. acs.org This catalytic activity stems from its secondary amine, which can form enamine or iminium ion intermediates, and its carboxylic acid group (in the parent amino acid), which can act as a Brønsted acid or base.

When incorporated into the 4-L-Prolylmorpholine structure, the chiral center of the proline is preserved. This allows the compound to be used as a chiral starting material for the synthesis of more complex enantiomerically pure molecules, including pharmaceuticals and natural products. The morpholine unit can influence the stereochemical outcome of reactions by sterically directing the approach of reagents or by altering the solubility and reactivity of the molecule. Research has shown that proline-derived catalysts can be modified to enhance selectivity in various reactions. acs.org

Examples of Proline-Catalyzed Asymmetric Reactions:

| Reaction Type | Role of Proline-based Catalyst |

| Aldol (B89426) Reaction | Formation of chiral β-hydroxy ketones. |

| Mannich Reaction | Synthesis of chiral β-amino carbonyl compounds. |

| Michael Addition | Enantioselective formation of carbon-carbon bonds. |

The use of 4-L-Prolylmorpholine hydrochloride as a chiral building block would leverage the well-established chemistry of proline to introduce chirality into target molecules, with the morpholine group potentially offering advantages in terms of product solubility and ease of handling.

Integration into Combinatorial Chemistry Libraries for Discovery Research

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. youtube.com The 4-L-Prolylmorpholine scaffold is an excellent candidate for inclusion in combinatorial libraries due to its synthetic tractability and its presence in many biologically active molecules. researchgate.net

The secondary amine of the proline ring and the potential for functionalization on the morpholine ring provide multiple points for diversification. By reacting 4-L-Prolylmorpholine with a variety of building blocks, it is possible to generate a library of related compounds with diverse substituents. This diversity-oriented synthesis approach can lead to the discovery of novel drug candidates. youtube.com For instance, encoded library technology (ELT) has been successfully used with pyrrolidine-based scaffolds to generate and screen large combinatorial libraries.

Advantages of the 4-L-Prolylmorpholine Scaffold in Combinatorial Libraries:

| Advantage | Description |

| Structural Rigidity | The bicyclic-like structure imposes conformational constraints, which can lead to higher binding affinities. |

| 3D-Diversity | The non-planar structure provides access to a greater region of chemical space compared to flat aromatic scaffolds. |

| Drug-like Properties | The morpholine moiety generally imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. researchgate.net |

The hydrochloride salt form of the compound can also be advantageous in certain synthetic and screening protocols.

Development of Research Tools for Mechanistic Elucidation

Understanding the mechanism of action of a drug or the pathway of a biochemical reaction is fundamental to drug discovery and chemical biology. 4-L-Prolylmorpholine hydrochloride and its derivatives can serve as valuable research tools for mechanistic studies. For example, in the context of proline-catalyzed reactions, isotopically labeled versions of 4-L-Prolylmorpholine could be synthesized to trace the flow of atoms and to identify key intermediates. nih.gov

Furthermore, the development of a series of analogs of 4-L-Prolylmorpholine with systematic structural modifications can help to elucidate the structure-activity relationship (SAR) of a particular biological interaction. By correlating changes in chemical structure with changes in biological activity, researchers can gain insights into the key molecular features required for a desired effect. Studies on related proline derivatives have been instrumental in clarifying the mechanisms of various organocatalytic reactions. illinois.edu

Approaches for Mechanistic Studies:

| Approach | Application of 4-L-Prolylmorpholine |

| Isotopic Labeling | Synthesis of ¹³C, ¹⁵N, or ²H labeled analogs to probe reaction mechanisms using NMR or mass spectrometry. |

| Structure-Activity Relationship (SAR) | Systematic modification of the proline and morpholine rings to identify key binding determinants. |

| Kinetic Studies | Use as a catalyst or inhibitor to study the kinetics of enzymatic or chemical reactions. |

The insights gained from such studies can guide the design of more potent and selective compounds.

Future Perspectives and Emerging Research Directions

Development of Advanced Analytical Methodologies for Complex Research Samples

A significant frontier in the study of compounds like 4-L-Prolylmorpholine hydrochloride lies in the development of more sophisticated analytical techniques. As research delves deeper into the molecular interactions within intricate biological matrices, the need for methods with higher sensitivity, specificity, and spatial resolution becomes paramount. Future methodologies will likely focus on:

Enhanced Mass Spectrometry Techniques: The development and application of advanced mass spectrometry platforms, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), will be crucial for the precise identification and quantification of the compound and its metabolites in complex biological samples.

Advanced Chromatographic Separations: Coupling these mass spectrometry techniques with multi-dimensional liquid chromatography (LC) or supercritical fluid chromatography (SFC) will enable better separation of the analyte from interfering matrix components, leading to more reliable and accurate data.

In-situ and Imaging Techniques: The application of techniques like mass spectrometry imaging (MSI) could provide invaluable insights into the spatial distribution of 4-L-Prolylmorpholine hydrochloride within tissues and cells, offering a deeper understanding of its localization at the site of action.

Exploration of Novel Target Classes for Mechanistic Probing

While initial research may focus on known biological targets, a key future direction will be the unbiased exploration of novel target classes for 4-L-Prolylmorpholine hydrochloride. This involves moving beyond traditional target-based screening and embracing approaches that can identify previously unknown molecular partners. Strategies in this area include:

Chemoproteomics: The use of chemical probes derived from 4-L-Prolylmorpholine hydrochloride in combination with proteomic analysis can help identify its direct binding partners within the proteome.

Phenotypic Screening: High-content imaging and other phenotypic screening approaches can reveal the effects of the compound on cellular morphology and function, providing clues to its mechanism of action and potential targets without a priori assumptions.

Computational Approaches: In silico methods, such as molecular docking and virtual screening against a wide array of protein structures, can help prioritize potential novel targets for experimental validation.

Integration with High-Throughput Screening Technologies for Mechanistic Studies

High-throughput screening (HTS) is a powerful tool for the rapid evaluation of large numbers of compounds. drugbank.com The integration of 4-L-Prolylmorpholine hydrochloride and its analogs into HTS campaigns will be instrumental in elucidating their mechanisms of action and identifying new applications. This integration will likely involve:

Diverse Assay Formats: Utilizing a variety of HTS assay formats, including biochemical assays to measure enzyme activity and cell-based assays to assess cellular responses, will provide a comprehensive picture of the compound's biological effects. drugbank.com

Automated and Miniaturized Systems: The use of fully automated and miniaturized screening platforms will allow for the efficient and cost-effective testing of the compound against large and diverse target panels and in various cell models. drugbank.com

Data Analysis and Informatics: Sophisticated data analysis pipelines and informatics tools will be essential to manage and interpret the large datasets generated from HTS campaigns, enabling the identification of meaningful structure-activity relationships and mechanistic insights.

The table below summarizes the key aspects of integrating 4-L-Prolylmorpholine hydrochloride with HTS technologies.

| HTS Integration Aspect | Description | Potential Impact on Research |

| Assay Diversity | Employment of biochemical, cell-based, and phenotypic assays. | Provides a multi-faceted understanding of the compound's biological activity profile. |

| Automation | Use of robotic systems for liquid handling, plate reading, and data acquisition. | Increases throughput, reduces variability, and allows for large-scale screening efforts. drugbank.com |

| Miniaturization | Transitioning assays to low-volume formats (e.g., 384-well or 1536-well plates). | Conserves valuable compound and reagents, reducing the overall cost of screening. drugbank.com |

| Informatics | Application of computational tools for data analysis, hit identification, and SAR analysis. | Facilitates the extraction of actionable insights from complex HTS datasets. |

Challenges and Opportunities in Understanding Complex Biological System Interactions at a Molecular Level

Understanding the interaction of any small molecule with a complex biological system is a formidable challenge. For 4-L-Prolylmorpholine hydrochloride, key challenges and opportunities include:

Off-Target Effects: A major challenge is to comprehensively identify and characterize any off-target effects of the compound. This is crucial for a complete understanding of its biological activity and for the interpretation of experimental results.

Network Pharmacology: An opportunity lies in the application of network pharmacology principles to understand how the compound's effects on multiple targets translate into a systemic physiological response. This approach considers the interconnectedness of biological pathways and can provide a more holistic view of the compound's action.

Systems Biology Integration: The integration of data from various 'omics' platforms (genomics, proteomics, metabolomics) will be essential to build comprehensive models of how 4-L-Prolylmorpholine hydrochloride perturbs biological systems at a molecular level.

Q & A

Q. How can the purity of 4-L-Prolylmorpholine hydrochloride be accurately determined in research settings?

Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) and a mobile phase of phosphate buffer-methanol (70:30 v/v) at 1 mL/min flow rate is recommended. UV detection at 207 nm provides optimal sensitivity. Calibration curves in the range of 1–10 µg/mL ensure linearity (r² ≥ 0.999), with recovery rates validated at low, medium, and high concentrations .

Q. What spectroscopic techniques are critical for structural elucidation of 4-L-Prolylmorpholine hydrochloride?

Methodological Answer: Nuclear magnetic resonance (NMR) for proton/carbon environments, infrared (IR) spectroscopy for functional groups (e.g., amine, morpholine ring), and mass spectrometry (MS) for molecular ion confirmation. Cross-referencing with SMILES/InChI descriptors ensures stereochemical accuracy, as demonstrated in proline derivative analyses .

Q. What synthetic pathways are applicable for preparing 4-L-Prolylmorpholine hydrochloride derivatives?

Methodological Answer: Utilize modular synthesis by functionalizing the morpholine ring (e.g., alkylation, sulfonation) and coupling with L-proline via peptide bond formation. Protecting groups (e.g., benzyl esters) can enhance regioselectivity, as seen in cyclohexyl-proline syntheses. Post-synthesis hydrochloride salt formation ensures stability .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data for 4-L-Prolylmorpholine hydrochloride across assay conditions?

Methodological Answer: Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) while controlling variables like pH, temperature, and solvent composition. Statistical tools (e.g., ANOVA) can identify confounding factors. For example, L-cysteine derivative studies resolved contradictions by standardizing redox conditions .

Q. What strategies optimize the aqueous solubility of 4-L-Prolylmorpholine hydrochloride for in vivo studies?

Methodological Answer: Employ co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) for in vitro testing. For in vivo applications, nanosuspensions with stabilizers (e.g., poloxamer 188) improve bioavailability. Differential scanning calorimetry (DSC) confirms physical stability, as shown in prasugrel hydrochloride formulations .

Q. How can chiral resolution challenges be overcome in the analysis of 4-L-Prolylmorpholine hydrochloride enantiomers?

Methodological Answer: Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases. Alternatively, derivatize with chiral agents (e.g., Marfey’s reagent) to enhance separation. Stereochemical integrity is critical, as seen in phosphinyl-proline derivative studies .

Q. What are key considerations for designing stability-indicating methods for 4-L-Prolylmorpholine hydrochloride under accelerated degradation?

Methodological Answer: Perform forced degradation under heat (40–80°C), light (UV exposure), and humidity (75% RH). Monitor degradation products via HPLC-MS and confirm method specificity using peak purity algorithms. Acidic/basic hydrolysis conditions should align with ICH guidelines, as validated for clonidine hydrochloride .

Q. How do salt formation processes influence the pharmacokinetic properties of 4-L-Prolylmorpholine derivatives?

Methodological Answer: Compare hydrochloride salts with free bases or alternative counterions (e.g., mesylate) in solubility and dissolution studies. Pharmacokinetic profiling in rodent models can reveal differences in Cₘₐₓ and Tₘₐₓ. For example, hydrochloride salts of phenethylamines exhibit enhanced oral absorption due to improved ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.